molecular formula C15H15ClSi B14669104 Chloro(diphenyl)(prop-2-en-1-yl)silane CAS No. 41422-93-9

Chloro(diphenyl)(prop-2-en-1-yl)silane

Cat. No.: B14669104
CAS No.: 41422-93-9
M. Wt: 258.82 g/mol
InChI Key: CYSVXWDWNDFFJR-UHFFFAOYSA-N
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Description

Chloro(diphenyl)(prop-2-en-1-yl)silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two phenyl groups, and a prop-2-en-1-yl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(diphenyl)(prop-2-en-1-yl)silane can be synthesized through the hydrosilylation of isoprene with chloro(diphenyl)silane. This reaction typically involves the use of a catalyst, such as a platinum or rhodium complex, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of isoprene . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chloro(diphenyl)(prop-2-en-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as platinum or palladium are often used.

    Substitution: Reactions typically occur under mild conditions with the use of base catalysts.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Corresponding silanes with reduced functional groups.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chloro(diphenyl)(prop-2-en-1-yl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(diphenyl)(prop-2-en-1-yl)silane involves its ability to form stable silicon-carbon bonds. This property allows it to participate in various chemical reactions, such as hydrosilylation and substitution, by providing a reactive silicon center. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Chloro(diphenyl)silane: Lacks the prop-2-en-1-yl group but shares similar reactivity.

    Chloro(dimethyl)(prop-2-en-1-yl)silane: Contains methyl groups instead of phenyl groups.

    Diphenylsilane: Does not have the chlorine atom and prop-2-en-1-yl group.

Uniqueness

Chloro(diphenyl)(prop-2-en-1-yl)silane is unique due to the presence of both phenyl and prop-2-en-1-yl groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these groups allows for a wide range of applications in different fields, making it a valuable compound in both research and industry .

Properties

CAS No.

41422-93-9

Molecular Formula

C15H15ClSi

Molecular Weight

258.82 g/mol

IUPAC Name

chloro-diphenyl-prop-2-enylsilane

InChI

InChI=1S/C15H15ClSi/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2

InChI Key

CYSVXWDWNDFFJR-UHFFFAOYSA-N

Canonical SMILES

C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

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